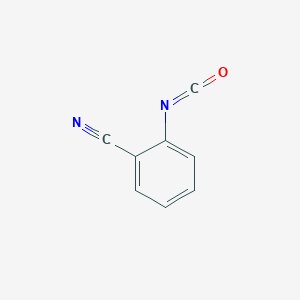

2-Cyanophenyl isocyanate

Vue d'ensemble

Description

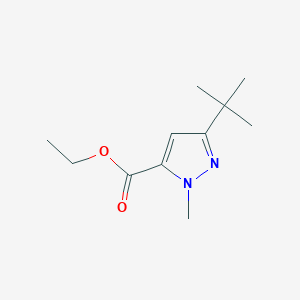

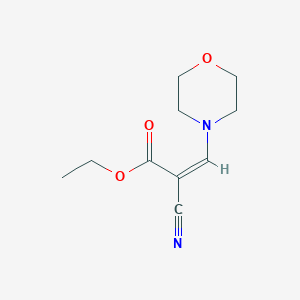

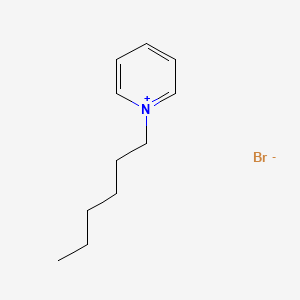

2-Cyanophenyl isocyanate (2-CPI) is an organic compound belonging to the family of isocyanates. It is a colorless liquid with a pungent odor and is soluble in most organic solvents. 2-CPI is a versatile reagent with a wide range of applications in organic synthesis. It is used in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, dyes, and polymers.

Applications De Recherche Scientifique

Medicine: Antibacterial Agents

2-Cyanophenyl isocyanate: has been identified as a bifunctional reagent that can react with thionyl chloride to produce active methylene and carbonyl groups . This reactivity has been harnessed to synthesize compounds with antibacterial activity against pathogens such as Bacillus cereus, Escherichia coli, and Pseudomonas aeruginosa. Its efficiency as a pesticide also stems from its ability to inhibit bacterial and fungal growth, making it a valuable compound in pharmaceutical research.

Materials Science: Polyurethane Production

In the realm of materials science, 2-Cyanophenyl isocyanate plays a crucial role in the synthesis of polyurethanes (PUs), which are used in protective coatings, adhesives, and insulation . The push towards sustainability has led to the exploration of bio-based isocyanates derived from biomass, aiming to replace fossil-based counterparts and reduce reliance on toxic phosgene processes.

Environmental Science: Detection of Airborne Isocyanates

Environmental monitoring of airborne isocyanates is critical due to their toxicity2-Cyanophenyl isocyanate can be utilized in developing sensitive detection techniques, such as fluorescence-based methods, to protect workers from adverse health effects in industrial settings .

Energy Production: Green Polyurethanes

2-Cyanophenyl isocyanate: contributes to the production of green polyurethanes by reacting with renewable resources like polyether polyol or polyester polyol. When combined with sustainable practices like water electrolysis using renewable energy, it helps create more environmentally friendly polyurethane materials .

Chemical Synthesis: Intermediate for Heterocyclic Compounds

As an intermediate in organic synthesis, 2-Cyanophenyl isocyanate is involved in the synthesis of various heterocyclic compounds. Its reactivity is leveraged in multicomponent reactions, contributing to the diversity of synthetic pathways available to chemists .

Biotechnology: Enzyme-Catalyzed Reactions

In biotechnological applications, 2-Cyanophenyl isocyanate finds utility in studying enzyme-catalyzed reactions and exploring biochemical processes. Its versatility makes it a valuable tool in the biological sciences, aiding in the understanding of physiological mechanisms .

Propriétés

IUPAC Name |

2-isocyanatobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4N2O/c9-5-7-3-1-2-4-8(7)10-6-11/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQLNVWAFXQUXGW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C#N)N=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60370993 | |

| Record name | 2-isocyanatobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60370993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Cyanophenyl isocyanate | |

CAS RN |

42066-86-4 | |

| Record name | 2-isocyanatobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60370993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.